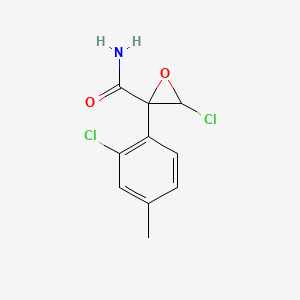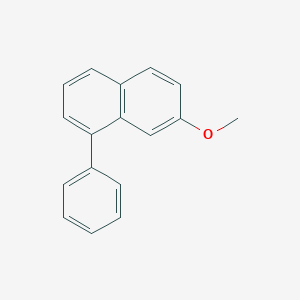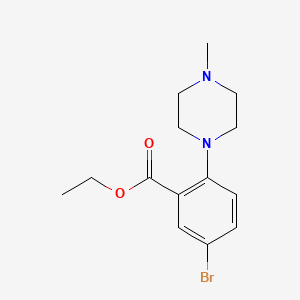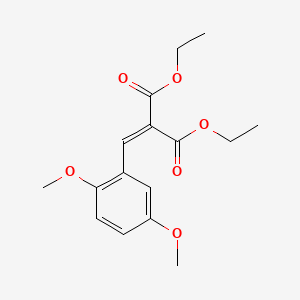
3-Chloro-2-(2-chloro-4-methylphenyl)oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(2-chloro-4-methylphenyl)oxirane-2-carboxamide: is a chemical compound with the molecular formula C10H9Cl2NO2 and a molecular weight of 246.09 g/mol . This compound is characterized by the presence of a chloro-substituted oxirane ring and a carboxamide group attached to a chloromethylphenyl moiety. It is primarily used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(2-chloro-4-methylphenyl)oxirane-2-carboxamide typically involves the following steps:
Formation of the Oxirane Ring: The oxirane ring is formed through an epoxidation reaction, where a suitable precursor, such as a chloromethylphenyl derivative, is treated with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the oxirane intermediate with an amine, such as ammonia or a primary amine, under mild conditions to form the desired carboxamide product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques like recrystallization, distillation, or chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro groups are replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) under basic conditions.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as hydroxyl, amino, or thiol compounds.
Oxidation: Formation of diols or other oxidized products.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Catalysis: Employed as a catalyst or catalyst precursor in various organic reactions.
Biology:
Biochemical Studies: Utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Drug Development: Explored as a potential lead compound in drug development for its unique structural features.
Medicine:
Pharmaceutical Research: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry:
Polymer Production: Used in the production of specialty polymers and resins.
Agricultural Chemicals: Employed in the synthesis of agrochemicals and pesticides.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-(2-chloro-4-methylphenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparación Con Compuestos Similares
2-Chloro-4-methylphenyl oxirane: Similar structure but lacks the carboxamide group.
3-Chloro-2-methylphenyl oxirane: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness:
Structural Features:
Reactivity: The compound’s ability to undergo various chemical reactions, such as nucleophilic substitution, oxidation, and reduction, makes it versatile in synthetic chemistry.
Propiedades
Número CAS |
23474-38-6 |
|---|---|
Fórmula molecular |
C10H9Cl2NO2 |
Peso molecular |
246.09 g/mol |
Nombre IUPAC |
3-chloro-2-(2-chloro-4-methylphenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C10H9Cl2NO2/c1-5-2-3-6(7(11)4-5)10(9(13)14)8(12)15-10/h2-4,8H,1H3,(H2,13,14) |
Clave InChI |
RUCYUEOPKJWVRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2(C(O2)Cl)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)



![1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-](/img/structure/B13755717.png)






methylidene}-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13755753.png)

